molecular formula C21H15FN2OS2 B2897158 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1797642-41-1

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2897158
CAS No.: 1797642-41-1
M. Wt: 394.48
InChI Key: VXBOTWFEQKLRIM-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide (CAS Number: 1797642-41-1) is a synthetic organic compound with a molecular formula of C21H15FN2OS2 and a molecular weight of 394.5 g/mol . This acetamide derivative is built around a central thiazole ring, a five-membered heterocycle known for its significant presence in medicinal chemistry, and incorporates both 2-fluorophenyl and thiophen-3-yl functional groups . The thiazole ring is a privileged structure in drug discovery, with thiazole derivatives being extensively investigated for a wide range of biological activities, including potential anti-inflammatory and antiviral properties . The specific spatial arrangement of its fluorophenyl and thiophene acetamide substituents makes it a valuable chemical tool for researchers. Its primary research application is in the field of medicinal chemistry, where it serves as a key intermediate or a building block for the synthesis of more complex molecules. It is particularly useful for exploring structure-activity relationships (SAR), investigating heterocyclic interactions with biological targets, and in the development of novel pharmacophores. The compound is offered as a high-purity solid for non-human research applications only. It is intended for use in controlled laboratory settings by qualified researchers. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS2/c22-17-7-3-1-5-15(17)21-24-19(13-27-21)16-6-2-4-8-18(16)23-20(25)11-14-9-10-26-12-14/h1-10,12-13H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBOTWFEQKLRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole vs. Triazole Derivatives

  • Melting points for similar thiazolidinones exceed 200°C, indicating high thermal stability . 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Dichlorophenyl substitution increases lipophilicity compared to the 2-fluorophenyl group in the target compound. Crystal structure analysis reveals a 61.8° dihedral angle between aromatic rings, influencing molecular packing and solubility .
  • Triazole-based analogs: Compound 55 (N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide) (): Replaces the thiazole with a triazole core. The thiophen-2-yl group (vs. Yield: 32%, MP: 225–227°C .

Substituent Effects

Fluorophenyl vs. Chlorophenyl/Sulfonamide Groups

  • Fluorophenyl derivatives: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a planar conformation conducive to π-π stacking .
  • Chlorophenyl/sulfonamide derivatives: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (): Sulfur-rich substituents (thioxothiazolidinone) increase molecular weight (~400–450 Da) and polar surface area, reducing blood-brain barrier penetration but improving aqueous solubility .

Thiophen Substituent Position

  • Thiophen-3-yl vs. Thiophen-2-yl :
    • Compound 55 (thiophen-2-yl) () and the target compound (thiophen-3-yl) differ in regiochemistry. The 3-position in thiophen may enhance steric compatibility with target proteins due to reduced steric hindrance compared to the 2-position .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature: Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Reaction Time: Monitor progress via TLC to terminate reactions at optimal conversion (typically 12–24 hours) .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the pure compound .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~435.1) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Q. How can researchers evaluate the compound’s antimicrobial activity in preliminary assays?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays:
    • Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
    • Use microdilution methods in 96-well plates with compound concentrations ranging from 1–128 µg/mL .
  • Positive Controls: Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

Advanced Research Questions

Q. How do the fluorophenyl and thiophene moieties influence the compound’s biological activity?

Methodological Answer:

  • Fluorophenyl Group:
    • Enhances lipophilicity, improving membrane permeability .
    • Fluorine’s electron-withdrawing effect stabilizes π-π interactions with target proteins (e.g., bacterial enzymes) .
  • Thiophene Ring:
    • Participates in hydrophobic interactions and sulfur-mediated hydrogen bonding .
    • Modulates selectivity by fitting into hydrophobic pockets of microbial targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Verify cell line viability (e.g., ATCC-certified strains) and culture conditions (e.g., pH, temperature) .
  • Compound Purity: Re-characterize batches via HPLC (>95% purity) to exclude impurities affecting activity .
  • Dose-Response Curves: Perform IC50 calculations to compare potency across studies .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation:
    • Replace the fluorophenyl with chloro- or methoxy-phenyl to assess electronic effects .
    • Modify the thiophene position (e.g., 2-thiophene vs. 3-thiophene) to probe steric impacts .
  • Bioisosteric Replacement: Swap the thiazole ring with triazole or oxadiazole to evaluate scaffold flexibility .

Q. Which in silico methods are suitable for predicting the compound’s target interactions?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., bacterial DNA gyrase or fungal CYP51) .
    • Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond acceptors near the acetamide group) .

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